N-(2-methyl-1-naphthyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methyl-1-naphthyl)methanesulfonamide” is a chemical compound with the molecular formula C12H13NO2S . It has a molecular weight of 235.31 . It is sold in the form of a solid .

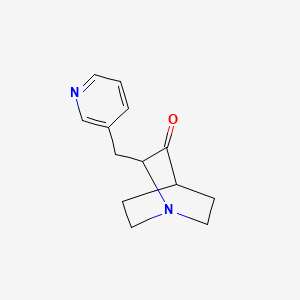

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13NO2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-16(2,14)15/h3-8,13H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Chemical Synthesis

Research has demonstrated the synthesis and characterization of sulfonamide derivatives, including those similar in structure to N-(2-methyl-1-naphthyl)methanesulfonamide, for their potential antibacterial properties. The synthesized compounds were evaluated against a variety of gram-positive and gram-negative bacteria, showing significant antibacterial activity. This suggests potential applications in developing new antibacterial agents or coatings, especially considering the ongoing need for novel solutions to antibiotic resistance (Özdemir et al., 2009).

Hydrocracking and Catalysis

The compound's relevance extends to catalysis, particularly in hydrocracking processes. Research into the hydrocracking of di(1-naphthyl)methane has explored the use of novel solid acids for cleaving carbon-alkyl bridged bonds. These studies highlight the importance of such compounds in enhancing the efficiency of hydrocracking, a critical process in the petroleum industry for producing valuable fuels and chemicals (Zhao et al., 2016).

Environmental Biodegradation

Additionally, there's significant interest in the biodegradation of compounds related to this compound, especially in the context of environmental remediation. Studies on methanesulfonic acid and its derivatives' microbial metabolism offer insights into how these compounds can be broken down in nature. This is critical for understanding their environmental fate and for developing strategies to mitigate pollution (Kelly & Murrell, 1999).

Green Chemistry Applications

The research also points to the use of methanesulfonic acid derivatives in green chemistry applications, such as the synthesis of complex molecules. For instance, the use of methane sulfonic acid in catalyzing reactions for the synthesis of 1-(benzothiazolylamino) methyl-2-naphthols showcases the potential of these compounds in facilitating environmentally friendly chemical processes (Lotfi Far et al., 2021).

Methane Activation and Utilization

Furthermore, the role of sulfonamide compounds in methane activation and conversion processes has been explored. Studies on the direct, nonoxidative conversion of methane to ethylene, aromatics, and hydrogen illustrate the potential of utilizing these compounds in developing new catalysts for methane utilization, addressing the challenge of methane's low reactivity and contributing to more sustainable chemical feedstock production (Guo et al., 2014).

Safety and Hazards

“N-(2-methyl-1-naphthyl)methanesulfonamide” is classified as a warning substance under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N-(2-methylnaphthalen-1-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-16(2,14)15/h3-8,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXSZRHFDEENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)